

recommended dosage and administration of JHU37160

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Compound of Interest

Compound Name: JHU37160

Cat. No.: B2879511

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Application Notes and Protocols for JHU37160

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Introduction

JHU37160 is a potent and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1] It demonstrates high affinity and potency for the human muscarinic acetylcholine M3 (hM3Dq) and M4 (hM4Di) DREADD receptors.[2] This compound is a valuable tool in chemogenetics for the remote manipulation of neuronal activity in preclinical research models.[3][4] Unlike the first-generation DREADD agonist Clozapine-N-Oxide (CNO), **JHU37160** exhibits improved brain penetrance and selectivity, with fewer off-target effects at effective doses.[4][5]

Compound Specifications

Property	Specification	Source
IUPAC Name	1-(2-chloro-6,7-dihydro-5H-benzo[b]thieno[3,2-e][2][6]diazepin-11-yl)-4-methylpiperazine	N/A
Molecular Formula	C19H20ClFN4	
Molecular Weight	358.85 g/mol	
CAS Number	2369979-68-8	
Storage	Store at room temperature. For stock solutions, store at -20°C for up to one month or -80°C for up to six months.	[1]
Solubility	Soluble in DMSO up to 50 mM.	

Quantitative Data: Receptor Affinity and Potency

JHU37160 has been characterized in vitro for its binding affinity (K_i) and functional potency (EC₅₀) at hM3Dq and hM4Di DREADDs expressed in HEK-293 cells.

Receptor	K _i (nM)	EC ₅₀ (nM)	Assay Type	Source
hM3Dq	1.9	18.5	Fluorescent and BRET-based assays	[1][2]
hM4Di	3.6	0.2	Fluorescent and BRET-based assays	[1][2]

Recommended Dosage and Administration

For in vitro experiments, **JHU37160** is typically prepared as a stock solution in DMSO. This stock solution is then diluted to the desired final concentration in the cell culture medium. It is

advisable to keep the final DMSO concentration below 1% to avoid solvent-induced artifacts.

JHU37160 is brain-penetrant and can be administered systemically, typically via intraperitoneal (i.p.) injection.^{[1][6]} The compound can be dissolved in saline or a vehicle solution for administration. It is recommended to prepare fresh solutions for each experiment.

Animal Model	Dosage Range (i.p.)	Observations	Source
Mice	0.01 - 1 mg/kg	Selectively inhibits locomotor activity in D1-hM3Dq and D1-hM4Di mice.	[1][6]
Mice	0.1 - 1 mg/kg	No effect on locomotor behavior in wild-type C57BL/6J mice.	[7]
Mice	10 mg/kg	Sedative effects and complete inhibition of spontaneous locomotor activity.	[8]
Rats	0.01 - 0.3 mg/kg	Increases hM3Dq-stimulated locomotion in TH-expressing neurons. No effect on locomotor behavior in wild-type or TH-Cre rats.	[7]
Rats	0.5 - 1 mg/kg	Dose-dependent increase in anxiety-like behavior in male Wistar and Long-Evans rats, irrespective of DREADD expression.	[4][7]
Macaques	0.01 - 0.1 mg/kg	Displaces [11C]clozapine from hM4Di receptors in the amygdala.	[6]

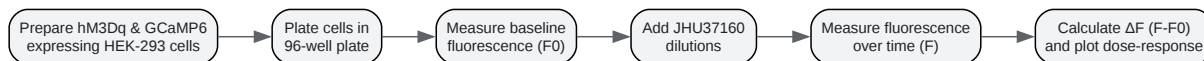
Caution: High doses of **JHU37160** (e.g., 1 mg/kg in rats) may produce off-target behavioral effects such as anxiety.^{[4][5]} It is crucial to include appropriate vehicle-treated control groups in all experiments.

Experimental Protocols

This protocol is adapted from studies assessing the potency of **JHU37160** in HEK-293 cells expressing hM3Dq and a calcium indicator like GCaMP6.^[2]

- Cell Preparation:
 - Co-transfect HEK-293 cells with plasmids encoding for hM3Dq and GCaMP6.
 - 48 hours post-transfection, harvest the cells.
 - Wash and resuspend the cells in a suitable buffer (e.g., Mg²⁺-free Locke's buffer, pH 7.4, with 5.6 mM glucose).
 - Plate approximately 200,000 cells per well in a black, clear-bottom 96-well plate.
- Compound Preparation and Administration:
 - Prepare a stock solution of **JHU37160** in DMSO.
 - Perform serial dilutions of **JHU37160** in the assay buffer to achieve the desired final concentrations.
- Data Acquisition:
 - Measure baseline fluorescence intensity (Excitation: ~480 nm, Emission: ~530 nm) using a plate reader.
 - Add the diluted **JHU37160** to the wells.
 - Measure fluorescence intensity at regular intervals (e.g., every 18 seconds for 250 seconds).

- Calculate the net change in intracellular Ca^{2+} concentration as $(F - F_0)$, where F is the fluorescence at a given time point and F_0 is the baseline fluorescence.

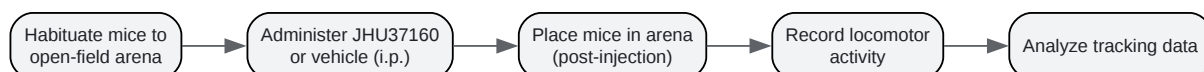


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Caption: Workflow for an in vitro calcium flux assay.

This protocol is based on experiments conducted in mice to assess the behavioral effects of **JHU37160**.^[6]

- Animal Habituation:
 - Habituate the mice to the testing environment (e.g., open-field arena) for a set period before the experiment.
- Compound Preparation and Administration:
 - Dissolve **JHU37160** in a suitable vehicle (e.g., saline).
 - Administer the desired dose of **JHU37160** (or vehicle control) via intraperitoneal (i.p.) injection.
- Data Collection:
 - Place the mice in the open-field arena a specified time after injection (e.g., 30 minutes).
 - Record locomotor activity using an automated tracking system for a defined duration.
 - Analyze parameters such as total distance traveled, time spent in the center vs. periphery, and rearing frequency.



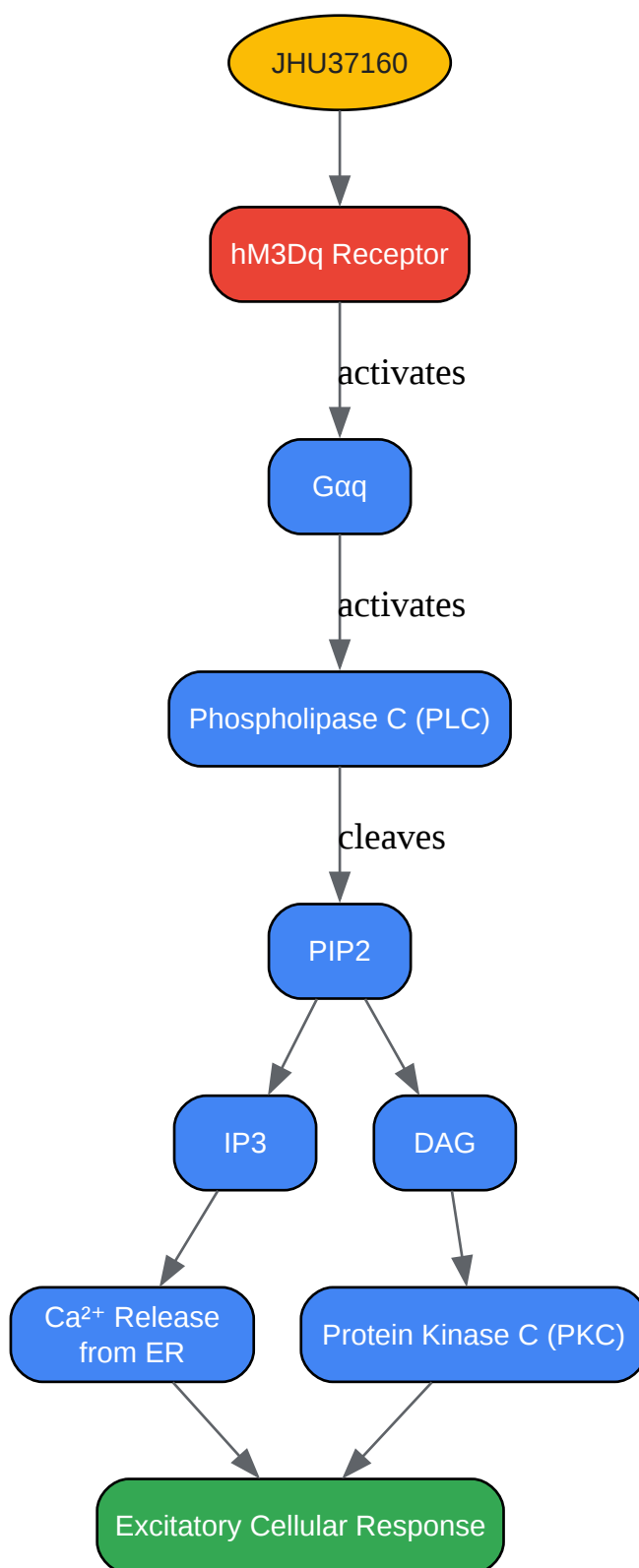
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Caption: Workflow for an in vivo locomotor activity assay.

Signaling Pathways

JHU37160 activates DREADDs, which are modified G-protein coupled receptors (GPCRs). The specific downstream signaling cascade depends on the G-protein to which the DREADD is coupled.

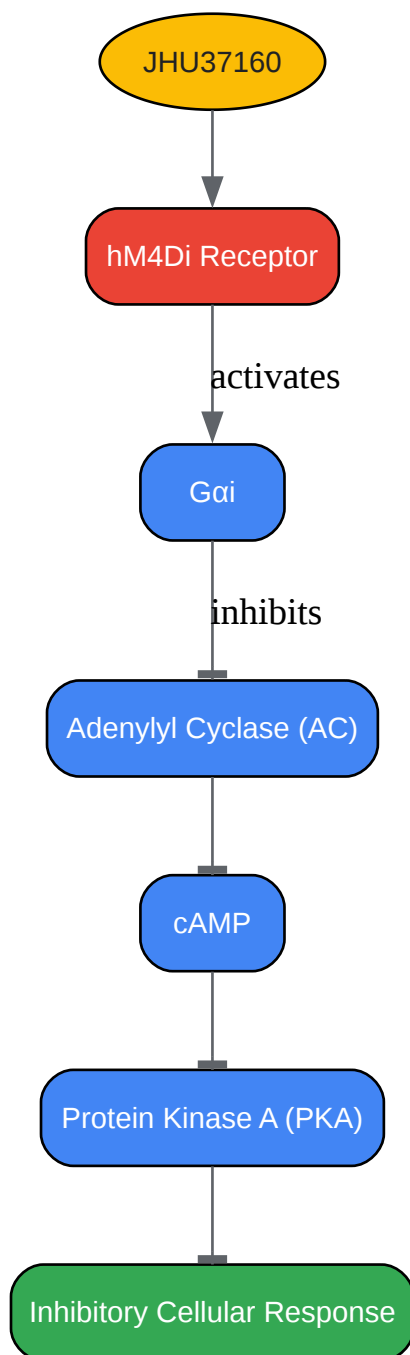
The hM3Dq receptor is coupled to the Gq signaling pathway.[9] Activation by **JHU37160** leads to an excitatory cellular response.



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Caption: Excitatory signaling via the Gq-coupled hM3Dq DREADD.

The hM4Di receptor is coupled to the Gi signaling pathway.[9] Activation by **JHU37160** results in an inhibitory cellular response.



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Caption: Inhibitory signaling via the Gi-coupled hM4Di DREADD.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemogenetics | Bio-Techne [bio-technique.com]
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